molecular formula C7H12ClF2N B13449868 3,3-Difluoro-1-(prop-2-en-1-yl)cyclobutan-1-amine hydrochloride

3,3-Difluoro-1-(prop-2-en-1-yl)cyclobutan-1-amine hydrochloride

Cat. No.: B13449868
M. Wt: 183.63 g/mol
InChI Key: BPMPMAVFIVWJED-UHFFFAOYSA-N
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Description

3,3-Difluoro-1-(prop-2-en-1-yl)cyclobutan-1-amine hydrochloride is a fluorinated organic compound with potential applications in various fields of scientific research. The presence of fluorine atoms in its structure can significantly alter its chemical and physical properties, making it a compound of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-1-(prop-2-en-1-yl)cyclobutan-1-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor containing the prop-2-en-1-yl group and subsequent introduction of the difluoro substituents. The reaction conditions often require the use of strong bases or acids, and the reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. The process may include steps such as purification through crystallization or distillation to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-1-(prop-2-en-1-yl)cyclobutan-1-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorinated ketones or aldehydes, while reduction may produce difluorinated amines.

Scientific Research Applications

3,3-Difluoro-1-(prop-2-en-1-yl)cyclobutan-1-amine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the development of new materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-1-(prop-2-en-1-yl)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to altered biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Difluoro-1-(prop-2-en-1-yl)cyclobutan-1-amine hydrochloride is unique due to its specific cyclobutane ring structure combined with difluoro and prop-2-en-1-yl substituents. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C7H12ClF2N

Molecular Weight

183.63 g/mol

IUPAC Name

3,3-difluoro-1-prop-2-enylcyclobutan-1-amine;hydrochloride

InChI

InChI=1S/C7H11F2N.ClH/c1-2-3-6(10)4-7(8,9)5-6;/h2H,1,3-5,10H2;1H

InChI Key

BPMPMAVFIVWJED-UHFFFAOYSA-N

Canonical SMILES

C=CCC1(CC(C1)(F)F)N.Cl

Origin of Product

United States

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